molecular formula C4H6O2S B14635299 Sulfanylmethyl prop-2-enoate CAS No. 53281-00-8

Sulfanylmethyl prop-2-enoate

Cat. No.: B14635299
CAS No.: 53281-00-8
M. Wt: 118.16 g/mol
InChI Key: MDQADFZEASZBND-UHFFFAOYSA-N
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Description

Sulfanylmethyl prop-2-enoate (IUPAC name: this compound) is an organosulfur compound derived from acrylic acid (prop-2-enoic acid) esterified with a sulfanylmethyl (-CH2SH) group.

Properties

CAS No.

53281-00-8

Molecular Formula

C4H6O2S

Molecular Weight

118.16 g/mol

IUPAC Name

sulfanylmethyl prop-2-enoate

InChI

InChI=1S/C4H6O2S/c1-2-4(5)6-3-7/h2,7H,1,3H2

InChI Key

MDQADFZEASZBND-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfanylmethyl prop-2-enoate can be synthesized through the esterification of acrylic acid with mercaptomethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as distillation or crystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Diels-Alder Cycloaddition

The α,β-unsaturated ester moiety enables sulfanylmethyl prop-2-enoate to act as a dienophile in [4+2] cycloadditions. For example, methyl 2-oxobut-3-enoate, a structurally related enoate, undergoes Diels-Alder reactions with 1,3-dienes (e.g., 1,3-dimethylbuta-1,3-diene) to yield functionalized cyclohexene derivatives under mild conditions .

Example Reaction:

CH2=CHCOOCH2SC3H7+DieneCyclohexene derivative\text{CH}_2=\text{CHCOOCH}_2\text{SC}_3\text{H}_7+\text{Diene}\rightarrow \text{Cyclohexene derivative}

Key Data:

DieneConditionsProduct YieldReference
1,3-Dimethylbuta-1,3-dieneCH₂Cl₂, rt, 1 day94% (NMR)
Cyclohexa-1,3-dieneCH₂Cl₂, rt, 3–4 days80% (NMR)

Hydrolysis and Transesterification

The ester group is susceptible to hydrolysis under acidic or basic conditions, yielding acrylic acid derivatives. Transesterification with alcohols or polyols (e.g., glycerol) is also feasible, as demonstrated in studies of methyl vinyl glycolate (MVG), a related enoate .

Example Reaction:

CH2=CHCOOCH2SC3H7+H2OH+/OHCH2=CHCOOH+HOCH2SC3H7\text{CH}_2=\text{CHCOOCH}_2\text{SC}_3\text{H}_7+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{CH}_2=\text{CHCOOH}+\text{HOCH}_2\text{SC}_3\text{H}_7

Sigmatropic Rearrangements

Thioether-substituted allylic esters may undergo -sigmatropic rearrangements. For instance, SF₅-substituted allylic alcohols and esters participate in Claisen-type rearrangements under basic conditions . While direct data on this compound is limited, analogous systems suggest potential reactivity.

Proposed Rearrangement Pathway:

CH2=CHCOOCH2SC3H7ΔRearranged product e g unsaturated thioether \text{CH}_2=\text{CHCOOCH}_2\text{SC}_3\text{H}_7\xrightarrow{\Delta}\text{Rearranged product e g unsaturated thioether }

Key Conditions:

  • Base: LDA, ZnCl₂

  • Solvent: Et₂O or THF

Oxidation of the Thioether Group

The thioether (–S–C₃H₇) can be oxidized to sulfoxide or sulfone derivatives using agents like H₂O₂ or mCPBA. This modification enhances electrophilicity at the β-carbon of the enoate, potentially altering cycloaddition regioselectivity.

Example Reaction:

CH2=CHCOOCH2SC3H7H2O2CH2=CHCOOCH2S O nC3H7(n=1 or 2)\text{CH}_2=\text{CHCOOCH}_2\text{SC}_3\text{H}_7\xrightarrow{\text{H}_2\text{O}_2}\text{CH}_2=\text{CHCOOCH}_2\text{S O }_n\text{C}_3\text{H}_7\quad (n=1\text{ or }2)

Michael Addition Reactions

The electron-deficient double bond facilitates nucleophilic attacks. Amines, thiols, or stabilized enolates can undergo Michael additions to the β-position. For example, β-amino ketones react with prop-2-ynylsulfonium salts to form epoxide-fused pyrrolidines, highlighting the versatility of sulfur-containing enoates in annulation chemistry .

Example Reaction:

CH2=CHCOOCH2SC3H7+NuNu CH2CH2COOCH2SC3H7\text{CH}_2=\text{CHCOOCH}_2\text{SC}_3\text{H}_7+\text{Nu}^-\rightarrow \text{Nu CH}_2\text{CH}_2\text{COOCH}_2\text{SC}_3\text{H}_7

Polymerization

The α,β-unsaturated ester group is prone to radical or anionic polymerization, forming polyacrylate derivatives. Thioether side chains may influence polymer solubility and thermal stability.

Scientific Research Applications

Sulfanylmethyl prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of sulfanylmethyl prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acrylic acid and mercaptomethanol, which can further participate in biochemical pathways. The sulfanyl group can form disulfide bonds, influencing protein structure and function.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Analysis

The following table compares sulfanylmethyl prop-2-enoate with key analogs based on functional group substitutions:

Compound Name Functional Groups CAS Number Key Structural Features
This compound Acrylate ester, thiol (-SH) Not provided CH2=C(O)-O-CH2SH
Methyl acrylate Acrylate ester, methyl (-CH3) 96-33-3 CH2=C(O)-O-CH3
Sodium 2-methylprop-2-ene-1-sulfonate Sulfonate (-SO3⁻), acrylate 1561-92-8 CH2=C(CH3)-SO3⁻Na⁺
1-Methylprop-2-yn-1-yl methylphosphonofluoridoate Phosphonofluoridate, alkyne 49859-70-3 CH3-C≡C-O-P(O)(F)CH3

Reactivity and Stability

  • This compound: The thiol group (-SH) renders it prone to oxidation (forming disulfides) and nucleophilic reactions. This contrasts with methyl acrylate (), which lacks sulfur and exhibits typical acrylate ester reactivity (e.g., radical polymerization or hydrolysis under acidic/basic conditions).
  • Sodium 2-methylprop-2-ene-1-sulfonate (): The sulfonate group (-SO3⁻) enhances water solubility and stability compared to thiol-containing analogs, making it suitable for ionic polymerization or surfactants.
  • Phosphonofluoridate derivatives (): These compounds exhibit high electrophilicity due to the phosphorus-fluorine bond, often leading to irreversible enzyme inhibition (e.g., acetylcholinesterase), a property absent in acrylate esters.

Research Findings and Data Gaps

  • Thermal and Physical Properties: No direct data on this compound’s melting point, boiling point, or solubility are available. By analogy, methyl acrylate has a boiling point of 80°C and moderate water solubility (6 g/100 mL), whereas sulfonate derivatives (e.g., ) are solids with high aqueous solubility.
  • Toxicity and Safety: this compound’s thiol group may pose handling challenges (e.g., volatility or odor), similar to mercaptans. By contrast, methyl acrylate is classified as a flammable liquid (UN 1919), and phosphonofluoridates () are highly toxic.

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